3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-amino-thiophenes with acetoacetic ester and tin tetrachloride under heating . This method yields thienopyridine derivatives, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from readily available precursors, followed by purification and characterization using techniques such as IR, NMR, and MS .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as phosphoinositide phospholipase C (PI-PLC), which plays a crucial role in cell signaling and proliferation . By targeting these enzymes, the compound can induce cell growth inhibition and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-carboxamido-thieno[2,3-b]pyridine: Known for its anti-proliferative activity against cancer cell lines.
Thieno[2,3-b]pyridine derivatives: Exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its specific structural features and potent biological activities. The presence of the phenylethyl group enhances its lipophilicity, allowing better interaction with lipophilic pockets in target enzymes . This structural uniqueness contributes to its high potency and selectivity in inhibiting cancer cell growth .
Properties
IUPAC Name |
3-amino-N-(2-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c17-13-12-7-4-9-19-16(12)21-14(13)15(20)18-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCFUVOVRNOFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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